

Telmisartan Amide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Telmisartan Amide*

Cat. No.: *B127455*

[Get Quote](#)

In-Depth Technical Guide: Telmisartan Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan Amide, also known as Telmisartan EP Impurity F, is a significant compound in the pharmaceutical analysis of Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As a primary impurity, its identification, synthesis, and characterization are crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of **Telmisartan Amide**, including its chemical properties, analytical methodologies for its detection and quantification, and the biological context provided by its parent compound, Telmisartan.

Chemical and Physical Data

The fundamental properties of **Telmisartan Amide** are summarized below. This data is essential for its identification and characterization in a laboratory setting.

Property	Value
CAS Number	915124-86-6 [1]
Molecular Formula	C ₃₃ H ₃₁ N ₅ O [1]
Molecular Weight	513.63 g/mol [1]
IUPAC Name	4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxamide
Synonyms	Telmisartan EP Impurity F, Telmisartan Amide (USP) [2]
Appearance	Off-White Solid [1]
Solubility	Soluble in Methanol and DMSO [1]
Storage	2-8 °C [1]

Experimental Protocols

Accurate detection and quantification of **Telmisartan Amide** are critical in the quality control of Telmisartan drug substance and product. Below are outlines of typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is commonly developed to separate Telmisartan from its process-related impurities and degradation products, including **Telmisartan Amide**.

- Objective: To develop a sensitive, specific, precise, and accurate stability-indicating RP-HPLC method for the determination of related substances in Telmisartan.
- Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

- Column: A common choice is a C8 or C18 column (e.g., Symmetry Shield RP8, 150 mm x 4.6 mm, 3.5 μ m).[3]
- Mobile Phase: A gradient elution is typically used. For example:
 - Mobile Phase A: 0.05% trifluoroacetic acid in water.[3]
 - Mobile Phase B: Acetonitrile.[3]
- Detection Wavelength: 230 nm.[3]
- Column Temperature: 25 °C.[3]
- Sample Preparation: The sample is prepared by dissolving the Telmisartan drug substance in a suitable diluent, such as methanol, to a final concentration of about 300 μ g/mL.[3]
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] The LOD and LOQ for Telmisartan impurities are typically in the range of 0.01% and 0.03% (w/w), respectively.[3]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.

- Objective: To assess the stability of Telmisartan under various stress conditions and to ensure that the analytical method can separate the drug from its degradation products.
- Stress Conditions:
 - Acid Hydrolysis: 0.1 M HCl at 80°C.[4]
 - Base Hydrolysis: 0.1 M NaOH at 80°C.[4]
 - Oxidative Degradation: 30% H₂O₂ at room temperature.[4]
 - Thermal Degradation: Dry heat at 50°C for 60 days.[4]

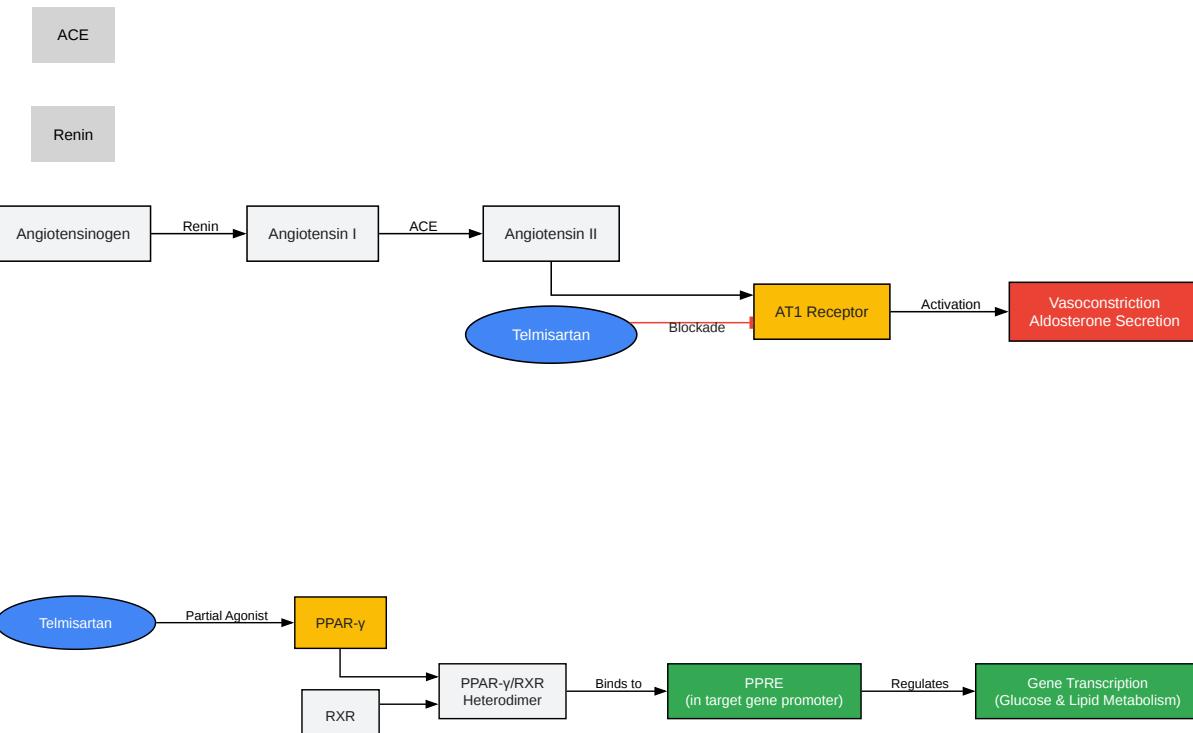
- Photolytic Degradation: Exposure to sunlight (60,000-70,000 lux) for 2 days.[4]
- Analysis: The stressed samples are analyzed by the validated HPLC method to identify and quantify any degradation products formed. Telmisartan has been found to degrade significantly under acidic, basic, and oxidative conditions.[4]

Characterization of Telmisartan Amide

As a reference standard, **Telmisartan Amide** is supplied with a comprehensive Certificate of Analysis (CoA) which includes data from various analytical techniques to confirm its structure and purity.

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared Spectroscopy (IR): To identify functional groups.
- Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
- Purity by HPLC: Typically reported to be >95%. [1]

Biological Activity and Signaling Pathways (Context from Telmisartan)


Currently, there is a lack of specific biological activity data for **Telmisartan Amide** in the public domain. Its primary relevance is as a pharmaceutical impurity. The conversion of the carboxylic acid group of Telmisartan to an amide is expected to significantly alter its biological activity, as the carboxyl group is crucial for the binding of Telmisartan to the AT1 receptor.

To provide context, the established signaling pathways of the parent drug, Telmisartan, are described below.

Telmisartan exhibits a dual mechanism of action: it is a selective blocker of the angiotensin II type 1 (AT1) receptor and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR- γ). [5]

Renin-Angiotensin System (RAS) Blockade

Telmisartan competitively inhibits the binding of angiotensin II to the AT1 receptor, which leads to the relaxation of blood vessels and a reduction in blood pressure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allmpus.com [allmpus.com]

- 2. Telmisartan EP Impurity F | 915124-86-6 | SynZeal [synzeal.com]
- 3. chemmethod.com [chemmethod.com]
- 4. longdom.org [longdom.org]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Telmisartan Amide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127455#telmisartan-amide-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b127455#telmisartan-amide-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com